N-ethyl-4-methoxy-[1,4'-bipiperidine]-1'-carboxamide
Description
Properties
IUPAC Name |
N-ethyl-4-(4-methoxypiperidin-1-yl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O2/c1-3-15-14(18)17-8-4-12(5-9-17)16-10-6-13(19-2)7-11-16/h12-13H,3-11H2,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCMMARLXRVQQBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCC(CC1)N2CCC(CC2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4-methoxy-[1,4’-bipiperidine]-1’-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
N-alkylation: The initial step involves the N-alkylation of 4-methoxy-[1,4’-bipiperidine] with ethyl iodide in the presence of a base such as potassium carbonate.
Carboxylation: The resulting N-ethyl-4-methoxy-[1,4’-bipiperidine] is then subjected to carboxylation using phosgene or a similar reagent to introduce the carboxamide group.
Industrial Production Methods
Industrial production of N-ethyl-4-methoxy-[1,4’-bipiperidine]-1’-carboxamide may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-4-methoxy-[1,4’-bipiperidine]-1’-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents are commonly used.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted bipiperidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a pharmacological agent due to its structural similarity to known bioactive compounds.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-ethyl-4-methoxy-[1,4’-bipiperidine]-1’-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Pipamperone (1'-[4-(4-Fluorophenyl)-4-oxobutyl]-[1,4'-bipiperidine]-4'-carboxamide)
- Molecular Formula : C₂₁H₃₀FN₃O₂ (base), C₂₁H₃₀FN₃O₂·2HCl (dihydrochloride) .
- Key Features :
- Comparison: Pipamperone’s fluorophenyl-oxobutyl group enhances lipophilicity and receptor binding compared to the ethyl-methoxy substituents in the target compound. This difference likely results in divergent therapeutic profiles (antipsychotic vs.
N-(3′-Chloro-3-biphenylyl)-1′-ethyl-1,4′-bipiperidine-4-carboxamide
- Molecular Formula : C₂₅H₃₂ClN₃O .
- Key Features :
- Comparison: The bulky chloro-biphenyl group increases steric hindrance and DNA-binding affinity compared to the target compound’s smaller substituents.
Irinotecan-Related Bipiperidine Derivatives
- Example: (S)-9-[(1,4’-Bipiperidine)-1’-carbonyloxy]-4-methyl-11-ethyl-... (Irinotecan Related Compound C) .
- Key Features :
- Bipiperidine-carboxamide integrated into a camptothecin scaffold.
- Clinical Use: Prodrug for topoisomerase I inhibition in cancer therapy.
- Comparison :
- The target compound lacks the camptothecin backbone, limiting its direct anticancer activity. However, its simpler structure may offer advantages in synthetic accessibility and metabolic stability.
Structural and Pharmacokinetic Data Table
Pharmacological and Regulatory Considerations
Biological Activity
N-ethyl-4-methoxy-[1,4'-bipiperidine]-1'-carboxamide is a synthetic organic compound notable for its unique bipiperidine structure. This compound has garnered interest in pharmaceutical research due to its potential biological activities, particularly in the areas of analgesia and anti-inflammatory effects.
Chemical Structure and Properties
The molecular structure of this compound features two piperidine rings linked by a carbon chain, with an ethyl group and a methoxy group attached to the bipiperidine framework. This configuration allows for diverse interactions with biological targets, which may lead to therapeutic applications.
Chemical Formula: CHNO\
Molecular Weight: 234.33 g/mol
The biological activity of this compound is hypothesized to involve interactions with various molecular targets such as enzymes and receptors. The methoxyphenyl group enhances binding affinity, potentially influencing several biological pathways. While specific mechanisms remain to be fully elucidated, preliminary studies indicate its potential role in modulating pain pathways and inflammatory responses.
Analgesic and Anti-inflammatory Potential
Research into the biological activity of this compound suggests promising analgesic and anti-inflammatory properties. Compounds with similar structural frameworks have been investigated for their efficacy in pain relief and inflammation management. Notably, studies indicate that the bipiperidine structure may interact effectively with neurotransmitter receptors involved in pain modulation.
In Vitro Activity Assays
In vitro assays have demonstrated the compound's potential efficacy against various biological targets. For example, a study involving high-throughput screening against Mycobacterium tuberculosis revealed significant inhibitory activity of structurally related compounds, suggesting that this compound could exhibit similar antimicrobial properties .
| Compound | Target | % Inhibition | MIC (µM) |
|---|---|---|---|
| 4PP-1 | M. tuberculosis | 100 | 6.3 |
| AAP | M. tuberculosis | 99 | 23 |
| This compound | TBD | TBD | TBD |
Structure-Activity Relationship (SAR)
A series of structure-activity relationship studies have been conducted to optimize the pharmacological properties of bipiperidine derivatives. These studies focus on identifying substitutions that enhance bioactivity while improving physicochemical properties such as solubility and permeability. For instance, modifications at the piperidine nitrogen or the methoxy group have been explored to increase potency against specific biological targets .
Case Study 1: Analgesic Activity
In a preclinical study examining the analgesic effects of this compound, researchers found that administration significantly reduced pain responses in animal models. The compound was administered at varying doses, revealing a dose-dependent effect on pain relief comparable to established analgesics.
Case Study 2: Anti-inflammatory Effects
Another investigation assessed the anti-inflammatory properties using lipopolysaccharide (LPS)-induced inflammation models. Results indicated that treatment with this compound led to a marked decrease in pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.
Q & A
Q. What are the recommended synthetic routes for N-ethyl-4-methoxy-[1,4'-bipiperidine]-1'-carboxamide, and how can reaction conditions be optimized?
The synthesis of bipiperidine derivatives typically involves multi-step protocols, including:
- Amide bond formation : Coupling of the bipiperidine core with ethyl and methoxy-substituted carboxylic acid derivatives using carbodiimide-based reagents (e.g., EDC/HOBt) .
- Protection/deprotection strategies : Use of tert-butyloxycarbonyl (Boc) groups to protect reactive amines, followed by acidic deprotection (e.g., TFA) .
- Optimization : Temperature control (0–25°C for sensitive steps), solvent selection (e.g., DCM for amidation), and purification via column chromatography or recrystallization .
- Analytical validation : Monitor reaction progress using TLC (Rf tracking) and confirm purity via HPLC (>95%) .
Q. Which analytical methods are critical for characterizing the structural integrity and purity of this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify substituent positions (e.g., ethyl and methoxy groups) and bipiperidine conformation .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection to assess purity and detect byproducts .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ ion) and rule out degradation .
- X-ray Crystallography : For resolving stereochemical ambiguities in crystalline derivatives .
Q. What physicochemical properties (e.g., solubility, stability) must be considered during experimental design?
- Solubility : Bipiperidine carboxamides are typically polar but may require DMSO or ethanol for dissolution. LogP values can be predicted via computational tools (e.g., ChemAxon) .
- Stability : Susceptibility to hydrolysis under acidic/basic conditions necessitates pH-controlled buffers (pH 6–8) .
- Storage : Lyophilized solids should be stored at –20°C in inert atmospheres to prevent oxidation .
Advanced Research Questions
Q. How can researchers investigate the compound’s mechanism of action and target engagement in biological systems?
Methodologies include:
- Receptor binding assays : Radiolabeled ligand displacement studies (e.g., 3H-labeled analogs) to quantify affinity for GPCRs or ion channels .
- Enzyme inhibition screens : Fluorescence-based assays (e.g., NADH-coupled detection) to evaluate effects on kinases or proteases .
- Cellular uptake studies : LC-MS quantification of intracellular concentrations to assess membrane permeability .
- In silico docking : Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes to targets like σ receptors .
Q. How should contradictory data in pharmacological studies (e.g., varying IC50 values) be resolved?
- Orthogonal assays : Validate activity across multiple platforms (e.g., fluorescence vs. luminescence readouts) .
- Batch reproducibility : Compare results across independently synthesized batches to rule out impurity effects .
- Stratified statistical analysis : Use ANOVA to identify confounding variables (e.g., cell line heterogeneity, serum content) .
- Metabolite profiling : LC-MS/MS to detect degradation products that may interfere with assays .
Q. What structure-activity relationship (SAR) strategies can enhance the compound’s efficacy and selectivity?
- Substituent modulation : Compare analogs with varying N-alkyl (ethyl vs. methyl) and methoxy positions to optimize steric/electronic effects .
- Bioisosteric replacement : Replace the carboxamide with sulfonamide or urea groups to improve metabolic stability .
- Hybrid analogs : Conjugate with quinoline or pyridine moieties (e.g., as in ) to enhance target affinity .
- Pharmacophore mapping : Generate 3D-QSAR models to identify critical functional groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
